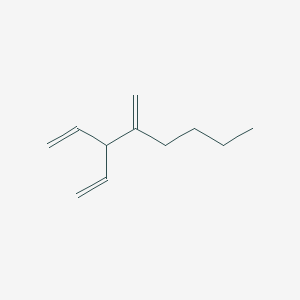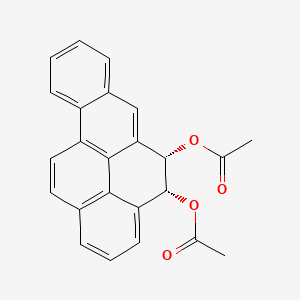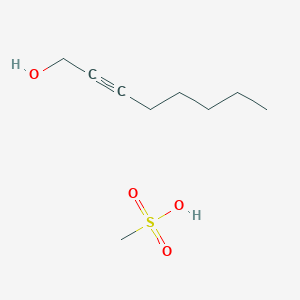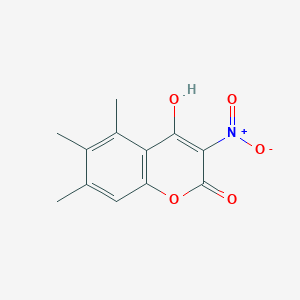![molecular formula C12H9NO3 B14624420 Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- CAS No. 57949-80-1](/img/structure/B14624420.png)
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is a heterocyclic compound that belongs to the class of pyranoindoles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- can be achieved through a multi-step process. One common method involves the Fischer-indole synthesis followed by intramolecular esterification. The Fischer-indole synthesis typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free, green, and efficient synthesis techniques. For example, a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method has been developed .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is also known to participate in Diels-Alder reactions with alkynes, leading to the formation of carbazoles after the loss of carbon dioxide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted indoles and carbazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential as an anticancer and antiviral agent.
Mécanisme D'action
The mechanism of action of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I and non-selective kinase inhibitors, leading to cytotoxic activity against cancer cell lines . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Talathermophilins
- Notoamides
- Norgeamides
- Carneamides
- Versicamides
- Etodolac
- Pemedolac
Comparison: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is unique due to its specific structural features and the range of biological activities it exhibits. While similar compounds like etodolac and pemedolac are also known for their biological activities, Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- stands out due to its potent anticancer and antiviral properties .
Propriétés
Numéro CAS |
57949-80-1 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
5-methyl-4H-pyrano[4,3-b]indole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-13-8-5-3-2-4-7(8)11-9(13)6-10(14)16-12(11)15/h2-5H,6H2,1H3 |
Clé InChI |
PLQCXFINDKNEEY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



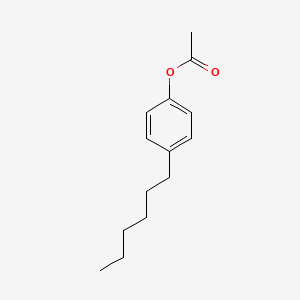
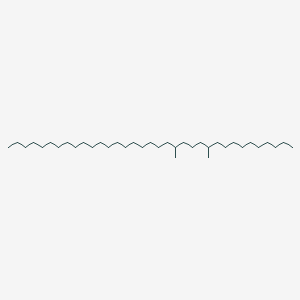
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)

